molecular formula C7H5ClN2O B1409349 5-Chloro-2-(cyanomethyl)pyridine 1-oxide CAS No. 1706463-17-3

5-Chloro-2-(cyanomethyl)pyridine 1-oxide

Cat. No.: B1409349
CAS No.: 1706463-17-3
M. Wt: 168.58 g/mol
InChI Key: WUUGVFRQWCGUDP-UHFFFAOYSA-N
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Description

5-Chloro-2-(cyanomethyl)pyridine 1-oxide is a versatile pyridine N-oxide derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure incorporates two key reactive sites: the chloropyridine moiety and the cyanomethyl group, allowing for diverse chemical transformations and the construction of complex molecular architectures. This compound is part of the heterocyclic N-oxide family, a class of molecules recognized as an emerging class of therapeutic agents with a wide range of biological activities . Pyridine N-oxides are particularly valued in drug discovery as they can act as bioisosteres for carbonyl groups, forming critical hydrogen bonding networks that can lead to superior inhibitory activities in enzyme targets . Furthermore, the N-oxide motif can mimic nitric oxide (NO), potentially eliciting NO-like effects such as acting as a potassium channel opener . Research specifically highlights the utility of 2-(cyanomethyl)pyridine 1-oxide as a precursor in the efficient synthesis of novel pyridine N-oxide-bearing 5-aminoisoxazoles, which have shown promise as multi-target inhibitors for Alzheimer's disease therapy . The synthesized compounds demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase (MAO), with some candidates exhibiting efficacy comparable to established drugs like donepezil . As such, this compound presents significant research value for developing new therapeutic agents for neurodegenerative diseases. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(5-chloro-1-oxidopyridin-1-ium-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-6-1-2-7(3-4-9)10(11)5-6/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUGVFRQWCGUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C=C1Cl)[O-])CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Pyridine Derivatives

Pyridine N-oxides are often produced through direct oxidation using peracids, like m-chloroperoxybenzoic acid (mCPBA). Several methods exist for oxidizing pyridine derivatives to form pyridine N-oxides.

1.1 Using Hydrogen Peroxide/Acetic Acid

Picolinic acid can be converted to 4-nitropicolinic acid N-oxide, which is then treated with hydrogen chloride in methanol to yield 4-chloropicolinic acid N-oxide. Isonicotinanilide N-oxide can be prepared from isonicotinic acid via the anilide.

1.2 Using Hydrogen Peroxide/Manganese Tetrakis(2,6-dichlorophenyl)porphyrin
1.3 Using Hydrogen Peroxide/Methyltrioxorhenium (MTO)
1.4 Using Dimethyldioxirane (DMD)
1.5 Using Bis(trimethylsilyl)peroxide (BTSP)

In epoxidation processes, bis(trimethylsilyl)peroxide (BTSP) can replace methyltrioxorhenium (MTO). For instance, reacting methyl isonicotinate and perrhenic acid in \$$CH2Cl2\$$ with BTSP yields the N-oxide.

1.6 Using Caro’s Acid

The use of Caro’s acid (peroxomonosulfuric acid, \$$H2SO5\$$) allows for reactions over a wide pH range and in water. Aminopyridines dissolved in KOH, with slow addition of Caro’s acid at room temperature, produce the corresponding N-oxides.

1.7 Using m-Chloroperoxybenzoic Acid

Pyridine N-oxides are commonly prepared from direct oxidation with peracids, such as m-chloroperoxybenzoic acid (mCPBA).

1.8 Using Oxaziridines

Ring Transformation of Isoxazoles

5-Cyanomethyl-2-isoxazolines react with a catalytic amount of base, such as 1,5-diazobicyclo[5.4.0]undec-5-ene (DBU), in boiling xylene to form 6-substituted-2-aminopyridine N-oxides.

Preparation from 2-chloro-5-chloromethyl pyridine

2-chloro-5-chloromethyl pyridine can be synthesized through chlorination addition and cyclization. The molar ratio of DMF in the chlorination addition step is 1:0.05-1.7, with a preferred ratio of 1:0.1-0.5. The molar ratio of the intermediate and chlorine feeding is 1:1-1.2, with a preferred ratio of 1:1.05-1.1. The DMF solution from the chlorination addition is added to a reaction flask with stirring, and a solvent (e.g., toluene, chlorobenzene) and cyclization catalyst (e.g., organic bases or hydrogen halide) are added. The mixture is heated, and a chlorination cyclization reagent (e.g., phosphorus oxychloride) is added dropwise. After the reaction, the mixture is cooled, and the product is extracted, neutralized, and washed to obtain 2-chloro-5-chloromethylpyridine, which can be further purified by underpressure distillation.

Reaction with Chlorine-Containing Phosphoric Acid Derivatives

Substituted pyridine 1-oxides can be converted into corresponding substituted 2-chloropyridines by reacting them with chlorophosphoric esters or chlorophosphoramides in the presence of an inert organic solvent and an acid acceptor at temperatures between -20°C and 200°C. N,N-diethyl-dichlorophosphoramide and diisopropylamine in methylene chloride are added dropwise to a solution of 3-methylpyridine 1-oxide in methylene chloride. The mixture stands for 5 hours at room temperature, the solids are filtered off, and the solvent is stripped off in vacuo. Water is added to the residue, a pH of 6 is established using 20% strength sodium hydroxide solution, and the mixture is subjected to steam distillation, maintaining a constant pH of 6 by continuously adding 20% strength sodium hydroxide solution. The distillate is extracted three times using methylene chloride, and the combined extracts are concentrated to obtain a mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(cyanomethyl)pyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides with additional functional groups.

    Reduction: Conversion to 5-chloro-2-(cyanomethyl)pyridine.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H5ClN2O
  • CAS Number : 1706463-17-3
  • Molecular Structure : The compound features a pyridine ring with substituents that influence its reactivity and biological activity.

Organic Synthesis

5-Chloro-2-(cyanomethyl)pyridine 1-oxide serves as an important intermediate in the synthesis of more complex organic compounds. Its reactivity allows for various substitution reactions that can yield derivatives with different functional groups.

Table 1: Common Reactions Involving this compound

Reaction TypeExample ProductsNotes
N-OxidationPyridine N-oxidesInvolves oxidation to form N-oxides
SubstitutionVarious functionalized derivativesChlorine can be replaced by other groups
Reduction5-Chloro-2-(cyanomethyl)pyridineConverts to less oxidized forms

Biological Research

The compound is being investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies indicate that heterocyclic N-oxides like this compound may exhibit significant therapeutic effects.

Case Study: Anticancer Activity
Research has shown that certain derivatives of pyridine N-oxides possess anticancer properties, making them candidates for drug development. The cyanomethyl group enhances binding affinity to biological targets, which is crucial for efficacy in therapeutic applications .

Pharmaceutical Development

Due to its ability to interact with various biomolecules, this compound is explored for its potential as a pharmacological agent. Its derivatives are being synthesized and tested for various pharmacological activities.

Table 2: Potential Pharmacological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against certain bacteria
AnticancerInhibits cancer cell proliferation
Anti-inflammatoryReduces inflammation in modelsOngoing research

Agrochemical Applications

The compound is also utilized in the production of agrochemicals. Its derivatives can serve as precursors for insecticides and herbicides due to their biological activity against pests .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The cyanomethyl group and the oxide group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylpyridine 1-oxide: Similar structure but with a methyl group instead of a cyanomethyl group.

    5-Chloro-2-methylpyridine: Lacks the oxide group at the 1st position.

    2-Cyanomethylpyridine: Lacks the chlorine atom at the 5th position.

Uniqueness

5-Chloro-2-(cyanomethyl)pyridine 1-oxide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Biological Activity

5-Chloro-2-(cyanomethyl)pyridine 1-oxide is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1706463-17-3
  • Molecular Formula : C7H6ClN3O

The compound has been noted for its interactions with various biological targets, particularly in the context of cancer therapy and antiviral activity.

Antiviral Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antiviral properties. For instance, studies have shown that related compounds can inhibit herpes virus replication in primary rabbit kidney cells, demonstrating comparable efficacy to established antiviral agents like ara-A (Adenosine) .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific kinases involved in DNA damage response pathways. The compound has been shown to inhibit Ataxia Telangiectasia Mutated (ATM) kinase, leading to enhanced sensitivity to DNA-damaging agents in cancer models . This inhibition prevents the phosphorylation and activation of ATM kinase, crucial for cellular repair mechanisms.

Cellular Effects

This compound influences several cellular processes:

  • Cell Signaling : It modulates signaling pathways that are critical for cell survival and proliferation.
  • Gene Expression : The compound affects the expression of genes involved in apoptosis and cell cycle regulation.
  • Metabolic Pathways : It alters metabolic flux, particularly in pathways associated with DNA repair and apoptosis .

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of this compound vary significantly with dosage:

  • Low Doses : Potentiation of the efficacy of existing chemotherapeutics like irinotecan and olaparib.
  • High Doses : Induction of cytotoxic effects leading to increased apoptosis in tumor cells .

Transport and Distribution

The pharmacokinetics of this compound suggest good permeability across cellular membranes, as indicated by its transport characteristics in MDCK cells overexpressing MDR1. This property is essential for its distribution within tissues and its overall bioavailability .

Anticancer Applications

In preclinical studies, this compound has shown promise as an adjunct therapy in combination with conventional chemotherapeutics. For example, it has been tested in xenograft models where it enhanced the anticancer effects of DNA-damaging agents .

Antiviral Research

In a notable study, compounds structurally related to this compound were evaluated for their ability to inhibit herpes simplex virus (HSV). Results indicated significant antiviral activity without affecting host cell viability, suggesting a selective action against viral replication .

Summary Table of Biological Activities

Biological ActivityObservations/Findings
AntiviralInhibits herpes virus replication; comparable to ara-A
AnticancerEnhances efficacy of DNA-damaging agents in tumor models
Kinase InhibitionInhibits ATM kinase, affecting DNA repair pathways
Metabolic ModulationAlters metabolic pathways related to apoptosis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-chloro-2-(cyanomethyl)pyridine 1-oxide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via alkylation or nucleophilic substitution of pyridine 1-oxide derivatives. For example, pyridine 1-oxide reacts with alkylating agents like phenylpropiolonitrile in ethylene chloride under reflux, yielding rearranged 3-alkylated products . Optimization involves controlling temperature (e.g., 80°C for overnight reactions), solvent selection (e.g., n-BuOH for solubility), and stoichiometric ratios of reagents like N-methylpiperazine . Purification via flash chromatography (silica gel, gradient elution) is critical to isolate high-purity products .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the pyridine ring.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection to assess purity, especially when synthesizing derivatives for pharmaceutical applications (e.g., Edoxaban impurities) .
  • ATR-IR to identify functional groups like the cyanomethyl moiety and N-oxide .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use local exhaust ventilation and closed systems to minimize inhalation exposure, as pyridine N-oxides are known respiratory irritants .
  • Wear nitrile gloves and protective clothing to prevent skin contact, which may cause irritation .
  • Store in tightly sealed containers in a cool, dry environment away from oxidizing agents (e.g., peroxides) and moisture to prevent degradation .

Advanced Research Questions

Q. How does the electronic structure of the N-oxide group influence the reactivity of this compound in alkylation or substitution reactions?

  • Methodological Answer : The N-oxide group enhances electrophilicity at specific ring positions. For example, in reactions with phenylpropiolonitrile, the 3-position becomes activated, leading to rearranged alkylation products. Mechanistic studies (e.g., DFT calculations) can map charge distribution, while single-crystal X-ray analysis confirms regioselectivity . Contrast this with non-oxidized pyridines, where alkylation typically occurs at the 2-position .

Q. What are the potential biological applications of derivatives of this compound, and how can their activity be validated?

  • Methodological Answer : The compound is a key intermediate in synthesizing pharmaceuticals, such as Fosnetupitant (an antiemetic). To validate activity:

  • Conduct in vitro binding assays (e.g., for kinase inhibition using CDK2 or PCNA targets) .
  • Use SAR studies to modify the cyanomethyl or chloro substituents and assess changes in potency .

Q. How can researchers resolve contradictions in reported reactivity data for pyridine N-oxide derivatives under varying reaction conditions?

  • Methodological Answer : Contradictions often arise from solvent polarity, temperature, or catalyst presence. For example, in ethylene chloride, pyridine 1-oxide undergoes 3-alkylation, whereas polar aprotic solvents may favor 2-substitution. Systematic kinetic studies (e.g., monitoring reaction progress via LC-MS) and controlled variable experiments are essential to identify dominant pathways .

Q. What degradation pathways are observed for this compound under oxidative or hydrolytic conditions?

  • Methodological Answer :

  • Oxidative degradation : The N-oxide group may further oxidize to form nitro derivatives, especially in the presence of strong oxidizers like chlorates .
  • Hydrolytic degradation : The cyanomethyl group can hydrolyze to a carboxylic acid under acidic or basic conditions. Monitor via pH-controlled stability studies and characterize by NMR .

Q. How can computational modeling guide the design of derivatives with enhanced stability or bioactivity?

  • Methodological Answer :

  • Use density functional theory (DFT) to predict electron density maps and identify reactive sites.
  • Perform molecular dynamics (MD) simulations to assess binding affinity to biological targets (e.g., COX-2 for anti-inflammatory applications) .
  • Validate predictions with in vitro assays and compare with experimental data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-(cyanomethyl)pyridine 1-oxide
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-(cyanomethyl)pyridine 1-oxide

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